molecular formula C13H19N3OS B255851 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine

2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine

Cat. No. B255851
M. Wt: 265.38 g/mol
InChI Key: YACRMCQSDPKEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine, also known as EBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBS is a benzimidazole derivative that has a unique structure with a thiol group and an amine group, making it a versatile molecule for various chemical reactions.

Mechanism Of Action

The mechanism of action of 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine in various applications is not fully understood. However, in medicinal chemistry, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has also been shown to inhibit the growth of fungi by disrupting the cell wall synthesis process.

Biochemical And Physiological Effects

2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been shown to have various biochemical and physiological effects, depending on the application. In medicinal chemistry, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been shown to induce apoptosis in cancer cells, leading to cell death. 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has also been shown to inhibit the growth of fungi by disrupting the cell wall synthesis process. In material science, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been used as a building block for the synthesis of new polymers with unique properties.

Advantages And Limitations For Lab Experiments

2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has several advantages for lab experiments, including its ease of synthesis and versatility for various chemical reactions. However, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine. In medicinal chemistry, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine could be further studied for its potential as an anticancer agent and as a potential treatment for Alzheimer's disease. In material science, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine could be used as a building block for the synthesis of new materials with unique properties. In catalysis, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine could be further studied as a ligand for the synthesis of new metal complexes with potential applications in organic synthesis.

Synthesis Methods

The synthesis of 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine involves a multi-step process that includes the reaction of 2-aminomethylpyridine with 6-ethoxy-1H-benzimidazole-2-thiol in the presence of a base, followed by the alkylation of the resulting intermediate with dimethyl sulfate. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been extensively studied for its potential applications in various fields, including material science, catalysis, and medicinal chemistry. In material science, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been used as a building block for the synthesis of new polymers with unique properties. In catalysis, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been used as a ligand for the synthesis of new metal complexes with potential applications in organic synthesis. In medicinal chemistry, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been studied for its potential as an anticancer agent, antifungal agent, and as a potential treatment for Alzheimer's disease.

properties

Product Name

2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethanamine

InChI

InChI=1S/C13H19N3OS/c1-4-17-10-5-6-11-12(9-10)15-13(14-11)18-8-7-16(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15)

InChI Key

YACRMCQSDPKEJH-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCCN(C)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCCN(C)C

Origin of Product

United States

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